Cas no 104987-36-2 (Oenothein B)
Oenothein B structure
Product Name:Oenothein B
Numéro CAS:104987-36-2
Le MF:C68H48O44
Mégawatts:1569.08234405518
CID:215798
Update Time:2024-11-04
Oenothein B Propriétés chimiques et physiques
Nom et identifiant
-
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose3-(3,4,5-trihydroxybenzoate)
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]
- Oenothein B
- D-Glucose, cyclic 4,6-(4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 2-(2-((6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy(1,1'-biphenyl)-4-yl)oxy)-3,4,5-trihydroxybenzoate) 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-trihydroxybenzoate), (2(S),4(S))-
- XO177839
- Aids085163
- Aids-085163
- D-Glucose, cyclic 4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate] 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-tr...
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]ox
- antitumor,HCV,Hepatitis C virus,ellagitannin,antifungal,antioxidant,Bacterial,inhibit,Oenothein B,Fungal,glycohydrolase,Inhibitor,macrocyclic,poly(ADP-ribose),Apoptosis,anti-HCV,anti-inflammatory
-
- Piscine à noyau: 1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2/t31-,32-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1
- La clé Inchi: YSLFLCIPPPJEHH-REWRZFNASA-N
- Sourire: C12=C(O)C(=C3OC4C(O)=C(C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@@H]5COC(=O)C6C(C7C(O)=C(O)C(O)=CC=7C(=O)O[C@H]5[C@@H]4OC(=O)C4C=C(C(O)=C(O)C=4)O)=C(O)C(O)=C(C=6)OC4C(O)=C(O)C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@H](COC(=O)C5C=C(O)C(O)=C(O)C1=5)[C@H]([C@@H]4OC(=O)C1C=C(C(O)=C(O)C=1)O)OC(=O)C2=C3)O)O
Propriétés calculées
- Qualité précise: 1568.15000
- Masse isotopique unique: 1570.1674948 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 25
- Nombre de récepteurs de liaison hydrogène: 44
- Comptage des atomes lourds: 112
- Nombre de liaisons rotatives: 14
- Complexité: 3340
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 1571.1
- Le xlogp3: 1.3
- Surface topologique des pôles: 744
Propriétés expérimentales
- Couleur / forme: Not available
- Dense: 2.20±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: Not available
- Point d'ébullition: Not available
- Point d'éclair: Not available
- Solubilité: Insuluble (4.9E-6 g/L) (25 ºC),
- Le PSA: 732.84000
- Le LogP: 2.17020
- Pression de vapeur: Not available
- Le PKA: 5.67±0.70(Predicted)
Oenothein B Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Wgk Allemagne:3
- Instructions de sécurité: H303+H313+H333
- RTECS:LZ7000000
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Oenothein B PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | O302450-1mg |
Oenothein B |
104987-36-2 | 1mg |
$ 529.00 | 2023-04-16 | ||
| TRC | O302450-2mg |
Oenothein B |
104987-36-2 | 2mg |
$ 1011.00 | 2023-04-16 | ||
| TRC | O302450-5mg |
Oenothein B |
104987-36-2 | 5mg |
$ 1800.00 | 2023-09-06 | ||
| TRC | O302450-10mg |
Oenothein B |
104987-36-2 | 10mg |
$ 4438.00 | 2023-04-16 | ||
| A2B Chem LLC | AE18212-1mg |
oenothein B |
104987-36-2 | 95% | 1mg |
$145.00 | 2024-04-20 | |
| A2B Chem LLC | AE18212-2mg |
oenothein B |
104987-36-2 | 2mg |
$2009.00 | 2024-01-05 | ||
| A2B Chem LLC | AE18212-5mg |
oenothein B |
104987-36-2 | 95% | 5mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AE18212-10mg |
oenothein B |
104987-36-2 | 95% | 10mg |
$555.00 | 2024-04-20 | |
| MedChemExpress | HY-N7765-1mg |
Oenothein B |
104987-36-2 | 95.11% | 1mg |
¥1100 | 2024-07-20 | |
| MedChemExpress | HY-N7765-5mg |
Oenothein B |
104987-36-2 | 95.11% | 5mg |
¥3500 | 2024-07-20 |
Oenothein B Littérature connexe
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
104987-36-2 (Oenothein B) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif